4-methyl-2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Description
Properties
IUPAC Name |
4-methyl-2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-8(2)6-11(14(18)19)16-13(17)12(22-15(16)21)7-10-5-4-9(3)20-10/h4-5,7-8,11H,6H2,1-3H3,(H,18,19)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIMKNGJTLPZDR-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(CC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C(CC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-methylfuran-2-carbaldehyde with a thiazolidinone derivative under acidic or basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. The compound has shown potential in inducing differentiation in myeloid leukemia cells, with studies reporting an IC50 value of approximately nM against the Mcl-1 protein, which is crucial for cell survival in cancer . This suggests that the compound may play a role in cancer therapeutics by targeting apoptosis pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. For instance, it has demonstrated activity against intestinal-type alkaline phosphatase with an EC50 value of nM . This inhibition could be relevant for conditions where alkaline phosphatase plays a role, such as bone diseases and liver dysfunction.
Antimicrobial Properties
Thiazolidinone derivatives are known for their antimicrobial activity. The specific compound under discussion has been explored for its potential effectiveness against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of certain pathogens, although more extensive testing is required to confirm these effects.
Biochemical Applications
Drug Design and Development
The unique structure of 4-methyl-2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid serves as a scaffold for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further modification to enhance efficacy and reduce toxicity.
Molecular Recognition Studies
In silico studies have been conducted to understand how this compound interacts with various protein targets. BindingDB provides data on its binding affinities, which can be useful for researchers looking to design more effective analogs .
Case Studies
Case Study 1: Anticancer Research
A study conducted at Emory University focused on the differentiation of myeloid leukemia cells using the compound. The results indicated that treatment led to significant changes in cell morphology and viability, supporting the hypothesis that thiazolidinone derivatives can induce differentiation in cancer cells .
Case Study 2: Enzyme Inhibition
Another study from the Burnham Center for Chemical Genomics assessed the enzyme inhibition properties of this compound. The findings highlighted its potential as a therapeutic agent in diseases characterized by elevated alkaline phosphatase levels .
Mechanism of Action
The mechanism of action of 4-methyl-2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound’s structural analogs differ in substituents on the thiazolidinone core, aromatic rings, or side chains, leading to variations in physicochemical and biological properties. Below is a detailed comparison (Table 1):
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- Aromatic Groups : Bromophenyl ( ) and benzothiazole ( ) substituents enhance lipophilicity and target-binding affinity, critical for membrane penetration in antimicrobial or anticancer applications.
- Furan vs. Benzylidene : The 5-methylfuran in the target compound may confer better metabolic stability compared to benzylidene derivatives (e.g., ), which are prone to oxidative degradation.
Side Chain Modifications: Carboxylic Acid Chain Length: Shorter chains (e.g., acetic acid in Kinedak ) improve solubility but reduce half-life, whereas longer chains (e.g., hexanoic acid in ) may enhance tissue retention.
Synthetic Routes: Most analogs are synthesized via Knoevenagel condensation of thiazolidinone precursors with aldehydes (e.g., 5-methylfurfural for the target compound) under acidic conditions .
Biological Activity
4-methyl-2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by recent research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring, a furan moiety, and a pentanoic acid side chain. Its molecular formula is C16H18N2O2S, and it has a molecular weight of approximately 298.36 g/mol. The structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:
- Antibacterial Efficacy : Effective against various Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 0.004 to 0.03 mg/mL .
- Antifungal Activity : Exhibited excellent antifungal properties with MIC values between 0.004 and 0.06 mg/mL against species such as Trichoderma viride and Aspergillus fumigatus .
Anticancer Potential
The compound's anticancer activity has been evaluated in several studies:
- Cytotoxicity : It was tested on human cancer cell lines, showing varying degrees of cytotoxicity. For example, certain derivatives displayed IC50 values lower than those of established chemotherapeutic agents like Doxorubicin .
- Mechanism of Action : The compound appears to interfere with cell cycle regulation by repressing factors such as CDKN1A and influencing transcription factors involved in inflammatory responses .
Structure–Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., -OCH3) | Enhanced anticancer activity |
| Electron-withdrawing groups (e.g., -Cl) | Increased antimicrobial potency |
| Substituents on the thiazolidinone ring | Critical for determining the spectrum of activity |
Case Studies
- Study on Antibacterial Properties : A study demonstrated that specific substitutions on the thiazolidinone ring improved antibacterial activity against Escherichia coli by targeting MurB enzyme inhibition .
- Cytotoxicity Assessment : In vitro assays using MTT showed that several derivatives maintained cell viability above 90% at lower concentrations (≤1 μM), indicating low cytotoxicity while retaining efficacy against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
